2-(Benzylamino)nicotinonitrile
CAS No.: 50351-72-9
Cat. No.: VC1983776
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50351-72-9 |
---|---|
Molecular Formula | C13H11N3 |
Molecular Weight | 209.25 g/mol |
IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C13H11N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16) |
Standard InChI Key | GSDQHSDPGWFMHN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N |
Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N |
Introduction
Chemical Structure and Properties
2-(Benzylamino)nicotinonitrile is a heterocyclic organic compound with the molecular formula C₁₃H₁₁N₃, featuring a pyridine ring with a cyano (nitrile) group at position 3 and a benzylamino substituent at position 2 . The compound has a molecular weight of 209.247 g/mol and is registered with CAS number 50351-72-9 .
Structural Features
The structure of 2-(Benzylamino)nicotinonitrile consists of:
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A pyridine ring (nicotinonitrile core)
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A cyano (C≡N) group at position 3
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A benzylamino (-NHCH₂C₆H₅) group at position 2
This configuration creates a molecule with multiple functional groups that contribute to its reactivity and potential applications in various chemical and biological systems .
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₁N₃ | |
Molecular Weight | 209.247 g/mol | |
CAS Number | 50351-72-9 | |
IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile | |
Physical State | Solid | |
Storage Conditions | Room temperature |
Synthesis Methods
Several synthetic routes have been reported for 2-(Benzylamino)nicotinonitrile and structurally related compounds. The synthesis typically involves nucleophilic substitution reactions of appropriately substituted nicotinonitrile derivatives.
Nucleophilic Substitution
One common synthetic approach involves the nucleophilic substitution of 2-chloronicotinonitrile with benzylamine. This reaction typically proceeds through the following steps:
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Preparation of 2-chloronicotinonitrile derivative
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Nucleophilic substitution with benzylamine
This method has been adapted for the synthesis of various 2-aminopyridine derivatives, including 2-(Benzylamino)nicotinonitrile .
Structural Characterization
The structural confirmation of 2-(Benzylamino)nicotinonitrile typically involves spectroscopic techniques including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Spectroscopic Data
For structurally related compounds, the following spectroscopic features have been observed:
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IR Spectroscopy: Characteristic absorption bands for the CN group appear around 2218-2225 cm⁻¹, and NH stretching vibrations are typically observed around 3300-3400 cm⁻¹ .
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¹H-NMR Spectroscopy: Signals for aromatic protons appear in the range of δ 7.0-8.0 ppm, methylene protons of the benzyl group around δ 4.0-4.5 ppm, and NH proton typically as a broad singlet around δ 5.0-6.0 ppm .
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¹³C-NMR Spectroscopy: Carbon signals for the cyano group appear around δ 115-120 ppm, aromatic carbons in the range of δ 120-150 ppm, and methylene carbon of the benzyl group around δ 45-50 ppm .
Biological Activity and Applications
2-(Benzylamino)nicotinonitrile has been studied for various biological activities and has applications in several areas of research.
Research Applications
The compound is primarily used in scientific research as a:
Structural Relationships
2-(Benzylamino)nicotinonitrile shares structural similarities with other biologically active compounds, particularly those containing the 2-aminopyridine scaffold, which has been associated with various pharmacological activities .
Comparison with Related Compounds
Research Context and Significance
Historical Context
The development of 2-(Benzylamino)nicotinonitrile stems from broader research into nicotinonitrile derivatives, which have been explored for various applications in medicinal chemistry and organic synthesis. The 2-aminopyridine scaffold present in this compound has been of interest due to its presence in numerous biologically active molecules .
Current Research Directions
Contemporary research involving 2-(Benzylamino)nicotinonitrile focuses on:
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Development of protein degraders, an emerging area in drug discovery
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Structure-activity relationship studies of aminopyridine derivatives
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Exploration of novel synthetic pathways for functionalized pyridines
Future Perspectives
The ongoing interest in 2-(Benzylamino)nicotinonitrile and related compounds suggests several promising directions for future research:
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Development of more efficient and environmentally friendly synthetic routes
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Further exploration of its potential biological activities, particularly in the context of protein degradation pathways
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Investigation of structure-activity relationships to develop more potent and selective derivatives
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Application in the synthesis of complex heterocyclic systems with potential pharmaceutical applications
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